Fumigant Insecticidal Potency: 3,5-Dimethoxytoluene vs. Safrole and Methyleugenol Against Stored-Product Pests
In a direct head-to-head fumigation assay, 3,5-dimethoxytoluene (3,5-DMT) demonstrated superior fumigant toxicity against Lasioderma serricorne (cigarette beetle) adults compared to both safrole and methyleugenol. The LC₅₀ of 3,5-DMT was 4.99 mg/L air, representing a 2.2-fold greater potency than methyleugenol (LC₅₀ = 10.82 mg/L air) and a 3.8-fold greater potency than safrole (LC₅₀ = 18.93 mg/L air) [1][2]. Against Liposcelis bostrychophila (booklouse), 3,5-DMT and safrole exhibited comparable potency (LC₅₀ = 0.91 and 0.83 mg/L air, respectively), both substantially more potent than methyleugenol [1].
| Evidence Dimension | Fumigant toxicity (LC₅₀, mg/L air) against adult stored-product insects |
|---|---|
| Target Compound Data | 3,5-Dimethoxytoluene: LC₅₀ = 4.99 mg/L air (L. serricorne); LC₅₀ = 0.91 mg/L air (L. bostrychophila) |
| Comparator Or Baseline | Safrole: LC₅₀ = 18.93 mg/L air (L. serricorne), 0.83 mg/L air (L. bostrychophila). Methyleugenol: LC₅₀ = 10.82 mg/L air (L. serricorne) |
| Quantified Difference | 3,5-DMT is 3.8× more potent than safrole and 2.2× more potent than methyleugenol against L. serricorne. Comparable to safrole against L. bostrychophila. |
| Conditions | Fumigation bioassay; adult insects (n = 360 per compound); 24 h exposure; probit regression analysis (SPSS 17.0) |
Why This Matters
For researchers developing botanical fumigants for stored-product protection, 3,5-DMT offers a quantifiably superior potency profile against L. serricorne compared to the more commonly studied phenylpropenes safrole and methyleugenol.
- [1] Wang Y, et al. Toxic and Repellent Effects of Volatile Phenylpropenes from Asarum heterotropoides on Lasioderma serricorne and Liposcelis bostrychophila. Molecules. 2018;23(9):2131. doi:10.3390/molecules23092131 View Source
- [2] Wang Y, et al. (AGRIS Record). Toxic and Repellent Effects of Volatile Phenylpropenes from Asarum heterotropoides. FAO AGRIS. 2018. View Source
